2-[2-(5-chloro-2,4-dimethoxy-phenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one
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Overview
Description
AG-021541 is a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. It is characterized by a dihydropyrone core and has shown measurable in vitro antiviral activity against the hepatitis C virus genotype 1b subgenomic replicon .
Preparation Methods
AG-021541 and related compounds were synthesized at Pfizer Global Research and Development. The synthesis involves high-throughput screening and crystallographic studies to identify an allosteric binding site close to the junction of the thumb and finger domains of the polymerase . Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
AG-021541 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not publicly available.
Reduction: Similar to oxidation, reduction reactions can be performed, but specific details are proprietary.
Substitution: AG-021541 can undergo substitution reactions, particularly at the dihydropyrone core, which is crucial for its antiviral activity.
Scientific Research Applications
AG-021541 has several scientific research applications:
Chemistry: It serves as a model compound for studying nonnucleoside inhibitors and their interactions with viral polymerases.
Biology: The compound is used to investigate the replication mechanisms of the hepatitis C virus and the development of resistance mutations.
Medicine: AG-021541 is a potential candidate for antiviral therapies targeting hepatitis C virus infections.
Industry: It provides a framework for developing new antiviral drugs with improved efficacy and resistance profiles
Mechanism of Action
AG-021541 exerts its effects by allosterically inhibiting the hepatitis C virus NS5B RNA-dependent RNA polymerase. The compound binds to an allosteric site approximately 30 Å away from the enzyme’s catalytic center, leading to a reduction in viral replication . The primary molecular targets are the thumb and finger domains of the polymerase.
Comparison with Similar Compounds
AG-021541 is compared with other nonnucleoside inhibitors of the hepatitis C virus polymerase, such as compounds A and B, which share structural features like the dihydropyrone core, cyclopentyl ring, and triazolopyrimidine motif . These similarities account for the observed cross-resistance of AG-021541-resistant replicons to these compounds. AG-021541’s unique binding site and resistance profile make it a valuable tool for studying hepatitis C virus replication and resistance mechanisms.
Properties
Molecular Formula |
C27H31ClN4O5S |
---|---|
Molecular Weight |
559.1 g/mol |
IUPAC Name |
2-[2-(5-chloro-2,4-dimethoxyphenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one |
InChI |
InChI=1S/C27H31ClN4O5S/c1-15-11-16(2)32-25(29-15)30-26(31-32)38-23-20(33)14-27(37-24(23)34,18-7-5-6-8-18)10-9-17-12-19(28)22(36-4)13-21(17)35-3/h11-13,18,33H,5-10,14H2,1-4H3 |
InChI Key |
MKOFABQFNUCNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SC3=C(CC(OC3=O)(CCC4=CC(=C(C=C4OC)OC)Cl)C5CCCC5)O)C |
Origin of Product |
United States |
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